molecular formula C20H17N3OS B2838444 4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide CAS No. 898415-23-1

4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide

Cat. No.: B2838444
CAS No.: 898415-23-1
M. Wt: 347.44
InChI Key: ORMOBPFSEMJMQF-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide is a chemical compound used in scientific research. It exhibits diverse properties and can be applied in various fields, such as pharmaceuticals and materials science, due to its unique molecular structure.

Scientific Research Applications

4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties.

Future Directions

While the future directions for “4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide” are not specified, research into benzamides and their derivatives continues to be an active area of study. For example, new benzamide derivatives are being synthesized and evaluated for their potential as anti-breast cancer agents .

Chemical Reactions Analysis

4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The phenyldiazenyl group can be reduced to an amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides .

Mechanism of Action

The mechanism by which 4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl and phenyldiazenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide include:

    4-(methylsulfanyl)phenylacetic acid: Shares the methylsulfanyl group but has different applications.

    N-(4-phenyldiazenylphenyl)benzamide: Lacks the methylsulfanyl group but has similar structural features.

The uniqueness of this compound lies in the combination of the methylsulfanyl and phenyldiazenyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-25-19-13-7-15(8-14-19)20(24)21-16-9-11-18(12-10-16)23-22-17-5-3-2-4-6-17/h2-14H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMOBPFSEMJMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101039762
Record name Benzamide, 4-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101039762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898415-23-1
Record name Benzamide, 4-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101039762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.